Ferrocene,(aminomethyl)-
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Overview
Description
Ferrocene,(aminomethyl)- is an organometallic compound that belongs to the ferrocene family. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferrocene,(aminomethyl)- typically involves the reaction of ferrocene with formaldehyde and ammonia or an amine under controlled conditions. The process can be summarized as follows:
Formation of Aminomethyl Ferrocene:
Industrial Production Methods: While specific industrial methods for producing Ferrocene,(aminomethyl)- are not widely documented, the general principles of organometallic synthesis apply. Large-scale production would likely involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For consistent production and scalability.
Purification Systems: Including distillation, crystallization, and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: Ferrocene,(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium derivatives.
Reduction: Reduction reactions can yield different ferrocene-based products.
Common Reagents and Conditions:
Oxidizing Agents: Such as ferric chloride or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Ferrocenium Derivatives: Formed through oxidation.
Substituted Ferrocenes: Resulting from various substitution reactions.
Scientific Research Applications
Ferrocene,(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organometallic compounds.
Biology: Investigated for its potential in drug delivery systems and as a bioactive molecule.
Medicine: Explored for its anticancer, antimalarial, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Ferrocene,(aminomethyl)- involves its ability to interact with biological molecules and cellular structures:
Lipophilicity: Enhances its ability to penetrate cell membranes.
Electrochemical Properties: Allows it to participate in redox reactions within biological systems.
Molecular Targets: Includes enzymes, DNA, and cellular membranes, where it can induce oxidative stress or disrupt normal cellular functions
Comparison with Similar Compounds
Ferrocene: The parent compound, known for its stability and aromatic properties.
Ferrocenium: The oxidized form of ferrocene, used in redox chemistry.
Substituted Ferrocenes: Including derivatives with various functional groups like methyl, ethyl, and halogen substituents
Uniqueness of Ferrocene,(aminomethyl)-:
Enhanced Reactivity: Due to the presence of the aminomethyl group.
Biological Activity: Greater potential for use in medicinal chemistry compared to unsubstituted ferrocene
Properties
InChI |
InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQEPSSJGFPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FeN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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